TRIMETHYLAMINE N-OXIDE
Overview
Description
Trimethylamine N-oxide is an organic compound with the chemical formula (CH₃)₃NO. It belongs to the class of amine oxides and is typically encountered as a dihydrate. This compound is found in the tissues of marine crustaceans and fish, where it helps to prevent protein distortion under high pressure conditions . This compound is also a product of the oxidation of trimethylamine, a common metabolite of compounds such as choline, trimethylglycine, and L-carnitine .
Mechanism of Action
Target of Action
Trimethylamine N-oxide (TMAO) is a metabolite of the gut flora that has been identified as a potential risk factor for cardiovascular diseases (CVDs) such as atherosclerosis . TMAO’s primary targets are the cardiovascular system and the liver, where it interacts with various proteins and enzymes .
Mode of Action
TMAO’s mode of action is complex and multifaceted. It has been shown to interact directly with proteins, mainly via hydrophobic binding . In the cardiovascular system, TMAO promotes the formation of foam cells by upregulating macrophage scavenger receptors . In the liver, TMAO is involved in the regulation of bile acid metabolism and the inhibition of the farnesoid X receptor (FXR) signaling pathway .
Biochemical Pathways
TMAO is primarily derived from dietary choline and L-carnitine. The gut microbiota converts these precursors into trimethylamine (TMA), which is then absorbed into the bloodstream and transformed into TMAO by hepatic flavin monooxygenases (FMOs) in the liver . TMAO can also be produced from betaine by betaine reductase . These biochemical pathways are crucial for understanding the role of TMAO in health and disease.
Pharmacokinetics
Following oral absorption, TMA undergoes efficient N-oxidation to TMAO, a reaction catalyzed by the liver enzyme FMO3 . TMAO subsequently undergoes excretion in the urine . Evidence also suggests that metabolic retro-reduction of tmao can occur . The pharmacokinetics of TMAO are influenced by dietary intake, gut microbial flora, and liver enzyme activity .
Result of Action
TMAO has been associated with various health outcomes. It can promote oxidative stress and lipid accumulation in macrophage foam cells , and it has been linked to cellular aging and age-related diseases . TMAO has also been associated with an increased risk of atherothrombotic cardiovascular disease .
Action Environment
The action of TMAO is influenced by various environmental factors. For example, TMAO’s protein-stabilizing effects are water-dependent . In marine organisms, TMAO acts as a protective osmolyte, counteracting the protein-destabilizing effects of pressure . In humans, dietary factors significantly influence TMAO levels, with diets rich in animal protein such as eggs, red meat, and fish being the main sources of TMAO .
Biochemical Analysis
Biochemical Properties
Trimethylamine N-oxide interacts with various enzymes, proteins, and other biomolecules. It is a protein stabilizer that serves to counteract the protein-destabilizing effects of pressure . It is also involved in the metabolism of dietary choline and L-carnitine by intestinal microbiota . Furthermore, it has been found to interact with liver flavin monooxygenase 3 (FMO3) .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been associated with cellular aging and age-related diseases . It can accelerate cell senescence by causing mitochondrial damage, superoxide formation, and promoting the generation of pro-inflammatory factors . It also affects energy metabolism in the liver and promotes the development of metabolic dysfunction-associated fatty liver disease (MAFLD) by affecting bile acid metabolism, unfolded protein response, and oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to inhibit the expressions of key bile acid synthetic enzymes and bile acid transporters in the liver . It also promotes oxidative stress and lipid accumulation in macrophage foam cells via the Nrf2/ABCA1 pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound levels have been observed to fluctuate over time . These fluctuations could be prognostic for infarct size, particularly in patients with impaired renal function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, three weeks of 0.12% this compound supplementation during weaning in mice significantly increased the expression of scavenger receptors CD36 and SR-A1 in peritoneal macrophages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is mainly derived from the gut, where the gut microbiota converts TMA precursors into TMA, which is then transformed into this compound by hepatic flavin monooxygenases (FMOs) in the liver .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed into the bloodstream through the intestinal mucosa and then transformed into this compound by hepatic flavin monooxygenases (FMOs) in the liver .
Subcellular Localization
It is known that this compound is primarily produced in the gut and then transported to the liver for transformation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylamine N-oxide can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction is typically carried out in an aqueous solution, where trimethylamine is oxidized to this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the oxidation of trimethylamine using hydrogen peroxide. The aqueous solution of trimethylamine is treated with hydrogen peroxide, followed by concentration and crystallization to obtain the dihydrate form. The dihydrate can then be dehydrated through thermal dehydration or vacuum drying to obtain the anhydrous form .
Chemical Reactions Analysis
Types of Reactions: Trimethylamine N-oxide undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in several reactions, such as the oxidation of organoboranes.
Decarbonylation: It serves as a decarbonylating agent in solvent-free reactions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and organoboranes. The reactions are typically carried out under mild conditions.
Decarbonylation Reactions: These reactions are often performed in the absence of solvents, making this compound a valuable reagent for such processes.
Major Products Formed:
Oxidation Reactions: The major products include oxidized organoboranes.
Decarbonylation Reactions: The products depend on the specific substrates used in the reactions.
Scientific Research Applications
Trimethylamine N-oxide has a wide range of scientific research applications:
Comparison with Similar Compounds
Trimethylamine N-oxide is unique in its ability to stabilize proteins under high-pressure conditions, a property not commonly found in other osmolytes. Similar compounds include:
Choline: A precursor to trimethylamine, which is metabolized to this compound by gut microbiota.
Trimethylglycine: Another precursor that undergoes similar metabolic pathways.
L-carnitine: Also metabolized to trimethylamine and subsequently to this compound.
This compound stands out due to its significant role in marine biology and its association with cardiovascular health in humans.
Properties
IUPAC Name |
N,N-dimethylmethanamine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPYRKYUKCHHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049678 | |
Record name | N,N-Dimethyl-methanamine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Highly hygroscopic; [Merck Index], Solid, Colourless to yellow solid; Odourless | |
Record name | Trimethylamine-N-oxide | |
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Record name | Trimethylamine N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Trimethylamine oxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/ | |
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Solubility |
454 mg/mL, Soluble in water, Soluble (in ethanol) | |
Record name | Trimethylamine N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Trimethylamine oxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1184-78-7 | |
Record name | Trimethylamine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1184-78-7 | |
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Record name | Trimethyloxamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184787 | |
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Record name | Trimethylamine oxide | |
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Record name | Methanamine, N,N-dimethyl-, N-oxide | |
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Record name | N,N-Dimethyl-methanamine-N-oxide | |
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Record name | Trimethylamine, N-oxide | |
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Record name | TRIMETHYLAMINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLD0K1SJ1A | |
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Record name | Trimethylamine N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 - 99 °C | |
Record name | Trimethylamine N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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